3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a diethylamino propyl side chain, and methoxy groups
Properties
IUPAC Name |
3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-5-19(6-2)8-7-9-20-16(21)12-10-14(22-3)15(23-4)11-13(12)18-17(20)24/h10-11H,5-9H2,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQIOEBVWGELGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Diethylamino Propyl Side Chain: This step often involves nucleophilic substitution reactions where a suitable leaving group on the quinazolinone core is replaced by the diethylamino propyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxy or diethylamino propyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Varied products depending on the substituents introduced.
Scientific Research Applications
3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino propyl group can enhance its binding affinity to these targets, while the methoxy groups may influence its solubility and bioavailability. The thioxo group can participate in redox reactions, potentially modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-1-propylamine
- N,N-diethyl-1,3-propanediamine
- N,N-dimethyl-1,3-propanediamine
Uniqueness
3-[3-(diethylamino)propyl]-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both diethylamino and methoxy groups, along with the thioxo functionality, makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
